

# NCD38: A Novel Epigenetic Modulator for the Treatment of Myelodysplastic Syndromes

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## Compound of Interest

Compound Name: NCD38

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a high risk of transformation to acute myeloid leukemia (AML). The therapeutic landscape for MDS, particularly for high-risk patients, remains an area of significant unmet medical need. **NCD38**, a novel and potent small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), has emerged as a promising therapeutic agent. Preclinical studies have demonstrated its ability to induce differentiation and inhibit the growth of malignant hematopoietic cells. This technical guide provides a comprehensive overview of the therapeutic potential of **NCD38** in MDS, focusing on its mechanism of action, preclinical data, and the underlying signaling pathways.

## Introduction to NCD38 and its Target: LSD1

**NCD38** is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and H3K9me1/2. LSD1 is a critical epigenetic regulator involved in maintaining hematopoietic stem cell (HSC) potency and is frequently overexpressed in various hematological malignancies, including MDS and AML. By removing methyl marks from histones, LSD1 plays a pivotal role in gene repression. Inhibition of LSD1 by **NCD38** leads to the reactivation of silenced genes, promoting differentiation and apoptosis in cancer cells.

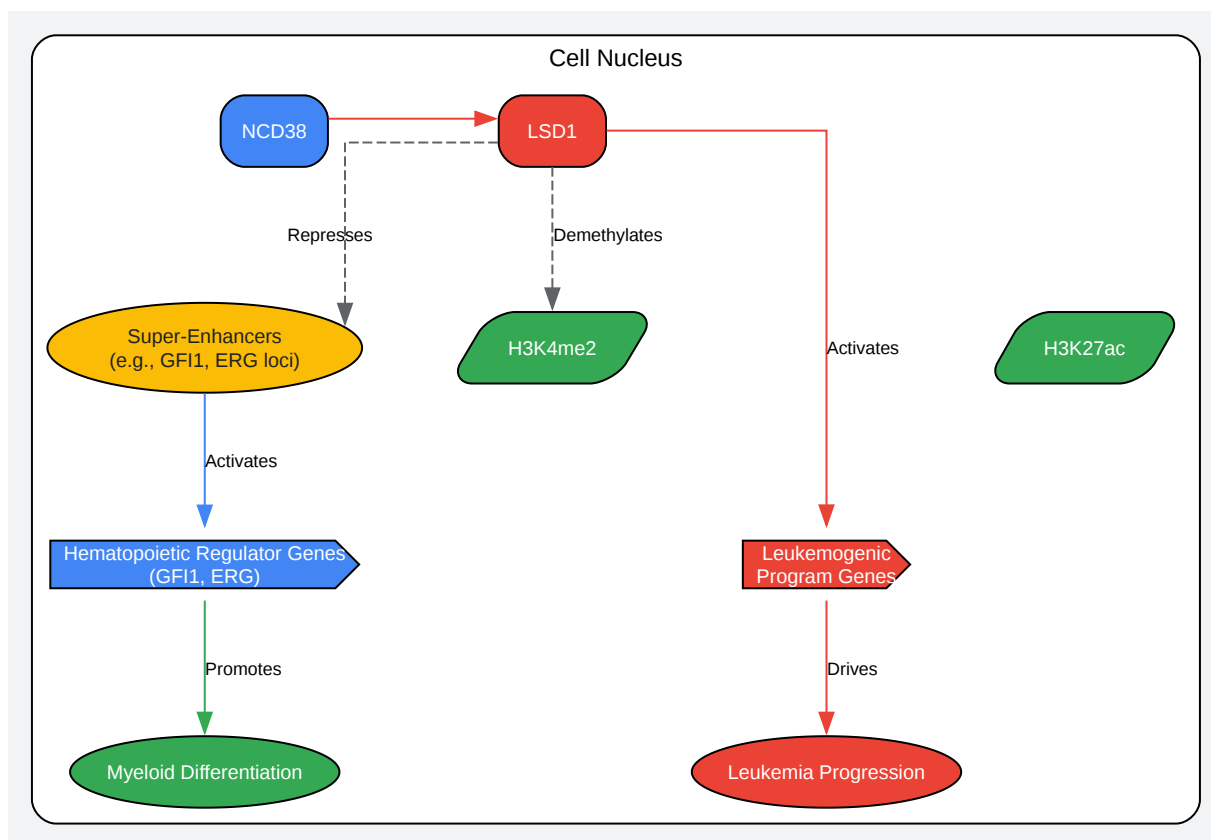
## Mechanism of Action of NCD38 in MDS

The therapeutic effect of **NCD38** in MDS and related leukemias is primarily driven by its ability to remodel the epigenetic landscape of malignant cells. The core mechanism involves the derepression of key hematopoietic regulatory genes through the activation of super-enhancers. [\[1\]](#)

Key Mechanistic Features:

- **LSD1 Inhibition:** **NCD38** binds to and inhibits the demethylase activity of LSD1.
- **Histone Mark Alteration:** Inhibition of LSD1 leads to an increase in H3K4me2 and a notable elevation of H3K27ac levels on the enhancers of target genes. [\[1\]](#)
- **Super-Enhancer Activation:** **NCD38** activates hundreds of super-enhancers that are abnormally silenced by LSD1 in malignant cells. [\[1\]](#)
- **Upregulation of Hematopoietic Regulators:** This super-enhancer activation leads to the upregulation of key hematopoietic transcription factors, including GFI1 and ERG. [\[1\]](#)
- **Induction of Myeloid Differentiation:** The re-expression of these master regulators invokes myeloid development programs, leading to the differentiation of leukemic blasts. [\[1\]](#)
- **Suppression of Oncogenic Programs:** Concurrently, **NCD38** hinders MDS and AML oncogenic programs. [\[1\]](#)

Below is a diagram illustrating the proposed signaling pathway of **NCD38**'s action.



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**Caption:** Proposed signaling pathway of **NCD38** in MDS.

## Preclinical Data

While specific clinical trial data for **NCD38** in MDS is not yet publicly available, preclinical studies have demonstrated its potent anti-leukemic activity in models of MDS-related leukemia.

## In Vitro Efficacy

**NCD38** has been shown to inhibit the growth of various leukemia cell lines, including those relevant to MDS.

| Cell Line/Model                 | Assay Type        | Endpoint      | Result               | Reference           |
|---------------------------------|-------------------|---------------|----------------------|---------------------|
| MLL-AF9 Leukemia Cells          | Growth Inhibition | Not Specified | Growth was inhibited | <a href="#">[1]</a> |
| Erythroleukemia Cells           | Growth Inhibition | Not Specified | Growth was inhibited | <a href="#">[1]</a> |
| Megakaryoblastic Leukemia Cells | Growth Inhibition | Not Specified | Growth was inhibited | <a href="#">[1]</a> |
| MDS Overt Leukemia Cells        | Growth Inhibition | Not Specified | Growth was inhibited | <a href="#">[1]</a> |

Note: Specific IC50 values for MDS cell lines are not yet published. The table reflects the qualitative data available.

## In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the therapeutic potential of novel agents. A single administration of **NCD38** has been shown to cause the in vivo eradication of primary MDS-related leukemia cells with a complex karyotype. [\[1\]](#)

| Animal Model                        | Treatment                      | Outcome                       | Reference           |
|-------------------------------------|--------------------------------|-------------------------------|---------------------|
| PDX of primary MDS-related leukemia | Single administration of NCD38 | Eradication of leukemia cells | <a href="#">[1]</a> |

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of **NCD38**.

### Cell Viability and Growth Inhibition Assay

- Objective: To determine the effect of **NCD38** on the proliferation of MDS and leukemia cell lines.
- Methodology:
  - MDS or leukemia cell lines are seeded in 96-well plates.
  - Cells are treated with a range of concentrations of **NCD38** or a vehicle control (e.g., DMSO).
  - After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
  - The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

## Myeloid Differentiation Assay

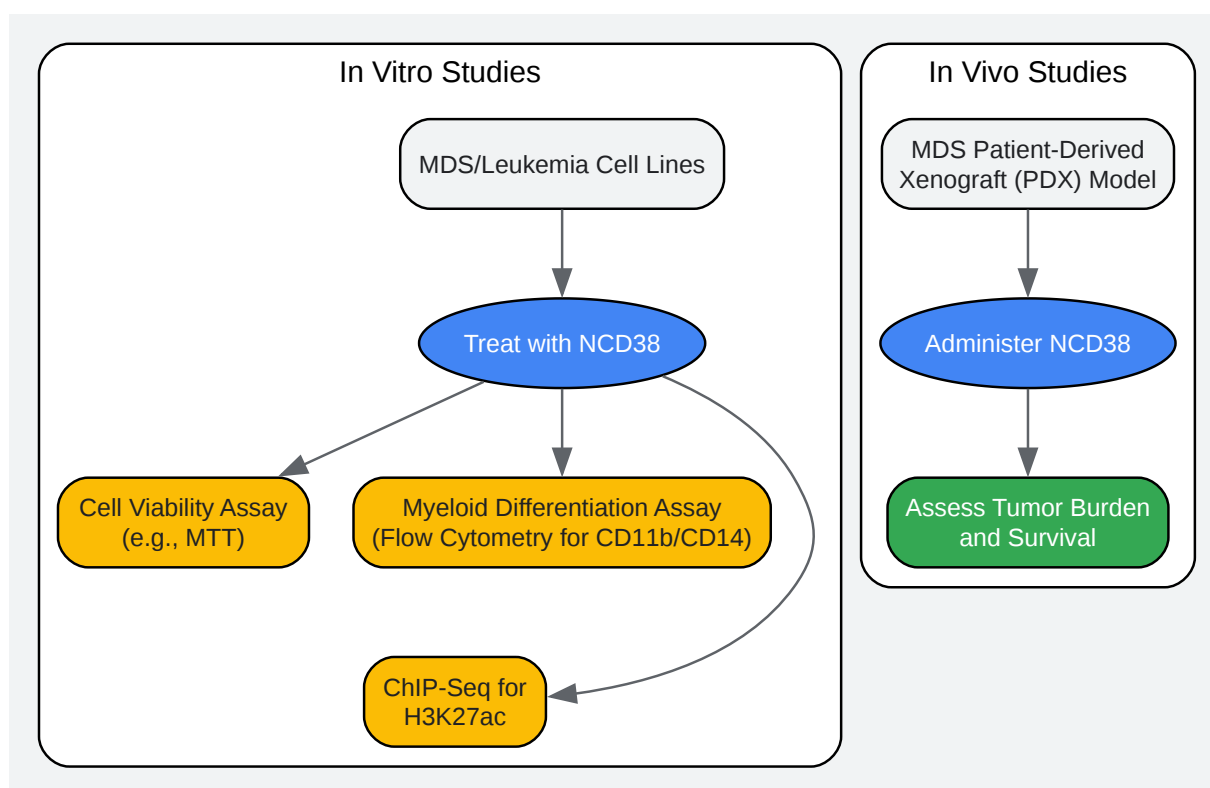
- Objective: To assess the ability of **NCD38** to induce myeloid differentiation in leukemic cells.
- Methodology:
  - Leukemic cell lines (e.g., HL-60) are treated with **NCD38** or a vehicle control.
  - After several days of treatment, cells are harvested.
  - Differentiation is assessed by morphology (Wright-Giemsa staining) and by flow cytometry for the expression of myeloid differentiation markers such as CD11b and CD14.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

- Objective: To map the genome-wide localization of histone modifications (e.g., H3K27ac) following **NCD38** treatment.
- Methodology:
  - Cells are treated with **NCD38** or a vehicle control.

- Chromatin is cross-linked with formaldehyde, and the cells are lysed.
- The chromatin is sheared by sonication.
- An antibody specific to the histone mark of interest (e.g., anti-H3K27ac) is used to immunoprecipitate the chromatin fragments.
- The cross-links are reversed, and the DNA is purified.
- The purified DNA is then used to prepare a sequencing library for high-throughput sequencing.
- Bioinformatic analysis is performed to identify regions of enrichment.

Below is a diagram illustrating a typical experimental workflow for evaluating **NCD38**.



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**Caption:** Experimental workflow for **NCD38** evaluation.

## Clinical Perspective and Future Directions

While **NCD38** itself has not yet entered large-scale clinical trials for MDS, other LSD1 inhibitors are currently under investigation, providing a strong rationale for the clinical development of **NCD38**.

| Compound               | Phase     | Indication                               | Status     |
|------------------------|-----------|--|------------|
| Bomedemstat (IMG-7289) | Phase 2/3 | Myelofibrosis, Essential Thrombocythemia | Ongoing    |
| Iadademstat (ORY-1001) | Phase 2   | AML, Small Cell Lung Cancer              | Ongoing    |
| GSK2879552             | Phase 1   | AML, High-Risk MDS                       | Terminated |

This table provides a contextual overview of the clinical development of LSD1 inhibitors.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The preclinical data for **NCD38** are compelling and suggest that it could be a valuable therapeutic option for patients with MDS, particularly those with high-risk disease or those who have relapsed or are refractory to current therapies. Future directions for the development of **NCD38** in MDS should include:

- **Phase I/II Clinical Trials:** To establish the safety, tolerability, and preliminary efficacy of **NCD38** in patients with MDS.
- **Combination Therapies:** Investigating **NCD38** in combination with other agents, such as hypomethylating agents (e.g., azacitidine) or other epigenetic modulators, could lead to synergistic effects.
- **Biomarker Development:** Identifying predictive biomarkers to select patients who are most likely to respond to **NCD38** therapy will be crucial for its successful clinical implementation.

## Conclusion

**NCD38** represents a promising novel therapeutic agent for the treatment of myelodysplastic syndromes. Its unique mechanism of action, involving the inhibition of LSD1 and the

subsequent activation of super-enhancers to drive myeloid differentiation, offers a targeted approach to eradicating malignant hematopoietic cells. While further clinical investigation is required, the strong preclinical data provide a solid foundation for the continued development of **NCD38** as a potential new standard of care for patients with MDS.

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